![molecular formula C15H12ClN5O3 B2494729 5-氯-6-羟基-N-(2-(4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙基)烟酰胺 CAS No. 2034376-01-5](/img/structure/B2494729.png)

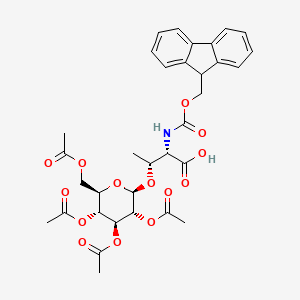

5-氯-6-羟基-N-(2-(4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic chemicals with potential applications in various fields due to their unique chemical structures and properties. While direct research on this exact compound was not found, related research provides a foundation for understanding its potential synthesis, structure, and properties.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, starting from basic nicotinate or triazine derivatives. For example, novel ethyl nicotinate derivatives have been synthesized through reactions involving nucleophilic addition, cyclization, and substitution reactions, indicating a complex synthesis pathway that could be relevant for the target compound (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds usually employs techniques like X-ray diffraction (XRD), NMR spectroscopy, and GC–MS analysis. These techniques have elucidated structures with specific functional groups and molecular conformations, providing insights into the spatial arrangement of atoms which is crucial for understanding chemical behavior and reactivity (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups such as hydroxyl, amino, or halogen. These reactions can lead to the formation of various derivatives with potential biological or catalytic activities. For instance, reactions involving triazine derivatives have been explored for synthesizing compounds with potential antitumor activities (Badrey & Gomha, 2012).

科学研究应用

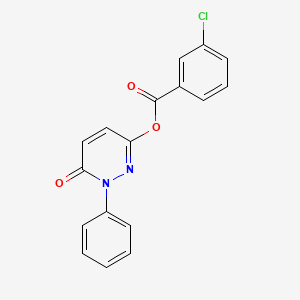

除草活性

研究已经探讨了从烟酸衍生的化合物的除草活性,烟酸是一种在植物和动物中发现的天然产物。于王等人(2021年)的一项研究合成了一系列N-(芳基甲氧基)-2-氯烟酰胺,发现其中一些化合物,包括类似2-氯-N-((3,4-二氯苯甲氧基)基)烟酰胺的衍生物,表现出优秀的除草活性。这些发现为开发用于单子叶杂草的新除草剂提供了见解(Chen Yu et al., 2021)。

潜在的抗肿瘤药物

已经研究了涉及烟酰胺衍生物的各种杂环的合成,以探讨它们作为抗肿瘤药物的潜力。Badrey和Gomha(2012年)制备了一些三嗪和三氮杂环衍生物,指出一些化合物对人类乳腺细胞系MCF-7和肝癌细胞系HepG2的抗肿瘤活性(M. G. Badrey & S. M. Gomha, 2012)。

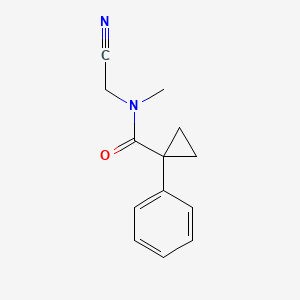

对药物代谢的抑制作用

Sasame和Gillette(1970年)的一项研究考察了烟酰胺对肝微粒体药物代谢的抑制作用。他们发现烟酰胺改变了其他物质对抑制的明显机制,展示了其在代谢途径中的作用(H. Sasame & J. Gillette, 1970)。

合成潜在的抗癌药物

合成抗癌药物的研究包括对从烟酰胺衍生的吡啶并[4,3-b][1,4]噁啉和吡啶并[4,3-b][1,4]噻嗪的调查。Temple等人(1983年)评估了这些化合物对培养的L1210细胞的增殖和有丝分裂指数以及对携带P388白血病的小鼠的影响(C. Temple et al., 1983)。

荧光类似物的制备

Barrio,Secrist和Leonard(1972年)合成了烟酰胺腺嘌呤二核苷酸的荧光类似物,突出了其在各种脱氢酶催化的反应中的潜在用途(J. Barrio et al., 1972)。

作用机制

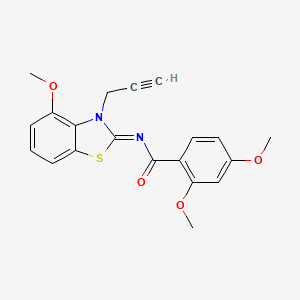

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . It is present in kidneys, liver, and brain in mammals .

Mode of Action

The compound acts as an inhibitor of DAAO . It binds to DAAO, preventing it from catalyzing the oxidation of D-amino acids . This inhibition can enhance the bioavailability of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Biochemical Pathways

The inhibition of DAAO affects the metabolism of D-amino acids , particularly D-serine . D-serine plays a crucial role in the functioning of the NMDA receptor, which is involved in synaptic plasticity and memory function . By inhibiting DAAO, the compound increases the levels of D-serine, potentially enhancing NMDA receptor activation .

Pharmacokinetics

For instance, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation . This could suggest that the compound has favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

The inhibition of DAAO and the subsequent increase in D-serine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the activation of the NMDA receptor, which could have implications for cognitive function . .

属性

IUPAC Name |

5-chloro-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZXPZINFJPDKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494656.png)

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)

![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)